trans-1-Chloropropene oxide
CAS No.: 21947-76-2
Cat. No.: VC1596572
Molecular Formula: C3H5ClO
Molecular Weight: 92.52 g/mol
* For research use only. Not for human or veterinary use.
Specification
| CAS No. | 21947-76-2 |
|---|---|
| Molecular Formula | C3H5ClO |
| Molecular Weight | 92.52 g/mol |
| IUPAC Name | (2R,3R)-2-chloro-3-methyloxirane |
| Standard InChI | InChI=1S/C3H5ClO/c1-2-3(4)5-2/h2-3H,1H3/t2-,3+/m1/s1 |
| Standard InChI Key | LRWZZZWJMFNZIK-GBXIJSLDSA-N |
| Isomeric SMILES | C[C@@H]1[C@H](O1)Cl |
| SMILES | CC1C(O1)Cl |
| Canonical SMILES | CC1C(O1)Cl |
Introduction
Structural Characteristics and Nomenclature
Trans-1-chloropropene oxide, systematically named (2R,3R)-2-chloro-3-methyloxirane, is characterized by a three-membered epoxide ring containing an oxygen atom bridging two carbon atoms, with a chlorine substituent positioned trans to a methyl group. This compound has several recognized synonyms in chemical databases and literature:
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Trans-1-chloropropene oxide
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Trans-1-chloro-1,2-epoxypropane
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Trans-Cpo
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Propane, 1-chloro-1,2-epoxy-, trans- (8CI)
The compound is identified by CAS Registry Number 21947-76-2 and has a molecular formula of C₃H₅ClO. The stereochemical designation "trans" indicates that the chlorine atom and the methyl group are positioned on opposite faces of the epoxide ring plane, which significantly influences its chemical behavior and reactivity patterns .
Physical and Chemical Properties
Fundamental Properties
Trans-1-chloropropene oxide exhibits specific physical and chemical properties that govern its behavior in various chemical environments. The compound's key properties are summarized in Table 1.
Table 1: Physical and Chemical Properties of Trans-1-Chloropropene Oxide
| Property | Value |
|---|---|
| Molecular Weight | 92.52 g/mol |
| Appearance | Colorless liquid (inferred) |
| Density | 1.18 g/cm³ |
| Boiling Point | 91.4°C at 760 mmHg |
| Flash Point | 20.1°C |
| XLogP3-AA | 1 |
These properties indicate that trans-1-chloropropene oxide is a relatively volatile compound with moderate lipophilicity, as suggested by its XLogP3-AA value of 1 .
Molecular Interactions
The compound's capacity for molecular interactions is influenced by its functional groups and electronic structure. Important molecular interaction parameters include:
These parameters suggest that trans-1-chloropropene oxide can act as a hydrogen bond acceptor through its epoxide oxygen atom but cannot donate hydrogen bonds. The absence of rotatable bonds indicates a relatively rigid molecular structure, which may influence its binding interactions with biological receptors and its participation in chemical reactions.
Chemical Reactivity
Epoxide Ring-Opening Reactions
As an epoxide, trans-1-chloropropene oxide is particularly susceptible to nucleophilic ring-opening reactions. The strained three-membered ring creates angle strain and torsional strain, making the carbon atoms of the epoxide highly electrophilic and prone to nucleophilic attack. The presence of the chlorine substituent further influences the regioselectivity of these reactions.
Like other epoxides, trans-1-chloropropene oxide can undergo ring-opening reactions with various nucleophiles under both acidic and basic conditions:
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In acidic conditions, the epoxide oxygen is protonated, weakening the C-O bond and facilitating nucleophilic attack.
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In basic conditions, nucleophiles directly attack the electrophilic carbon atoms of the epoxide ring .
The regioselectivity of ring-opening is influenced by the substitution pattern of the epoxide. For trans-1-chloropropene oxide, the presence of both chlorine and methyl substituents creates an interesting pattern of electronic and steric effects that would direct nucleophilic attack.
Analytical Identification and Characterization
Spectroscopic Analysis
While specific spectroscopic data for trans-1-chloropropene oxide is limited in the available literature, the compound can be characterized using standard analytical techniques:
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Infrared (IR) Spectroscopy: Expected to show characteristic absorption bands for the epoxide ring (typically around 1250 cm⁻¹ and 850-950 cm⁻¹) and C-Cl stretching (around 600-800 cm⁻¹).
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Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H NMR would show signals for the methyl group and the hydrogen atoms on the epoxide ring, with coupling patterns influenced by the trans arrangement.
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Mass Spectrometry: Would typically show a molecular ion peak at m/z 92 with characteristic fragmentation patterns including loss of the chlorine atom.
Applications and Research Context
Synthetic Utility
Trans-1-chloropropene oxide has potential applications as an intermediate in organic synthesis. The reactivity of the epoxide ring, combined with the functionalization provided by the chlorine atom, makes it valuable for the preparation of more complex molecules. Specific applications may include:
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Serving as a building block for the synthesis of chlorohydrins and other functionalized derivatives.
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Potential use in the preparation of specialty chemicals.
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Possible applications in research related to the chlorohydrin process for propylene oxide production, where similar chlorinated intermediates are involved .
Thermodynamic Studies
Research on related compounds indicates that trans-1-chloropropene oxide may be relevant in studies of vapor-liquid equilibrium (VLE) and thermodynamic properties of binary systems. Such research provides valuable data for industrial processes involving similar chlorinated compounds and epoxides .
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